Icatibant

Overview

Description

HOE-140 acetate, also known as Icatibant acetate, is a potent and specific peptide antagonist of the bradykinin B2 receptor. It is primarily used in scientific research to study the role of bradykinin in various physiological and pathological processes. The compound has shown significant potential in treating conditions related to bradykinin overactivity, such as hereditary angioedema .

Mechanism of Action

Target of Action

Icatibant primarily targets the bradykinin B2 receptor . Bradykinin B2 receptors play a crucial role in mediating the effects of bradykinin, a peptide-based hormone that is formed locally in tissues, often in response to trauma .

Mode of Action

This compound acts as a competitive antagonist for the bradykinin B2 receptor . It has an affinity for the bradykinin B2 receptor that is similar to bradykinin itself . By binding to the B2 receptor, this compound prevents bradykinin from attaching to it, thereby inhibiting the actions of bradykinin .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the Factor XII/kallikrein proteolytic cascade . This cascade leads to the production of bradykinin. In conditions such as hereditary angioedema, there is an absence or dysfunction of C1-esterase-inhibitor, a key regulator of this cascade. This dysfunction leads to an overproduction of bradykinin .

Pharmacokinetics

It is known that this compound is administered subcutaneously .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bradykinin-induced effects. These effects include hypotension, vasodilation, and reflex tachycardia . By blocking the binding of bradykinin to the B2 receptor, this compound mitigates these effects .

Action Environment

The effectiveness of this compound may be influenced by the severity and frequency of these episodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HOE-140 acetate involves the assembly of a decapeptide chain through solid-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and deprotected to yield the free peptide .

Industrial Production Methods: Industrial production of HOE-140 acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The final product undergoes rigorous purification and quality control to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: HOE-140 acetate primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions:

Peptide Bond Formation: The synthesis involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases such as DIPEA (N,N-Diisopropylethylamine).

Cleavage and Deprotection: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) and deprotected using appropriate reagents to yield the free peptide.

Major Products Formed: The primary product formed is the free peptide, HOE-140 acetate, which is then purified to remove any side products or impurities .

Scientific Research Applications

HOE-140 acetate has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of bradykinin receptor antagonists.

Biology: The compound helps in understanding the role of bradykinin in various biological processes, including inflammation and pain.

Medicine: HOE-140 acetate is investigated for its potential therapeutic applications in treating hereditary angioedema and other conditions related to bradykinin overactivity.

Industry: The compound is used in the development of new drugs targeting the bradykinin B2 receptor

Comparison with Similar Compounds

Des-Arg9-bradykinin: Another bradykinin receptor antagonist, but it primarily targets the B1 receptor.

DAL-Bk (des-Arg9-[Leu8]-bradykinin): A selective antagonist for the bradykinin B1 receptor.

HOE-140 (Icatibant): The non-acetate form of HOE-140 acetate, which has similar properties and applications

Uniqueness: HOE-140 acetate is unique due to its high specificity and potency for the bradykinin B2 receptor. Its resistance to enzymatic degradation makes it a valuable tool in both research and potential therapeutic applications .

Properties

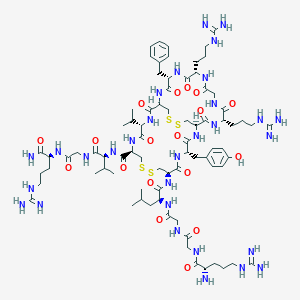

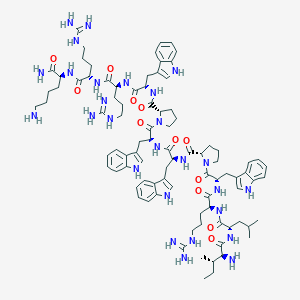

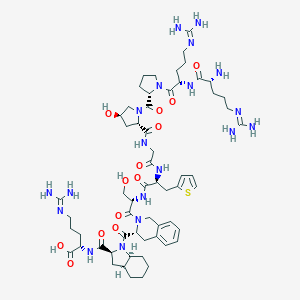

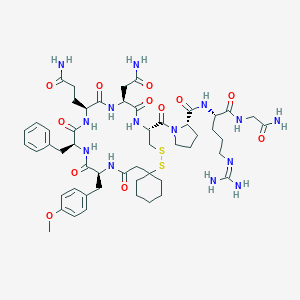

IUPAC Name |

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWXBZNHXJZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

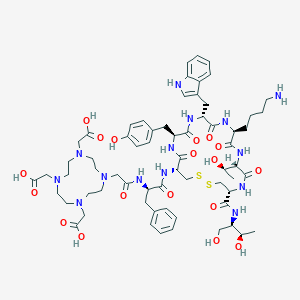

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N19O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

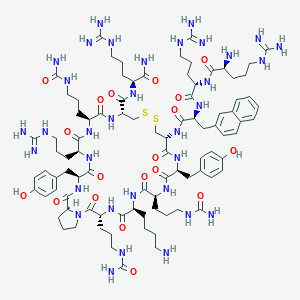

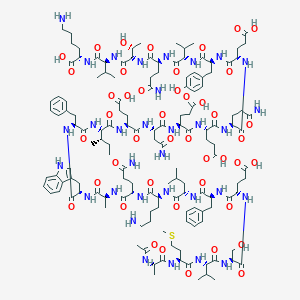

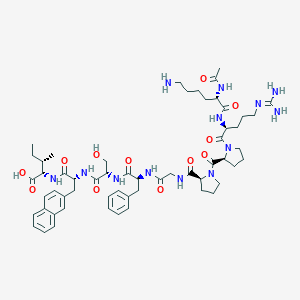

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)